1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine

Catalog No.
S12914203
CAS No.
887581-67-1
M.F
C17H25BrN2O2
M. Wt
369.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine

CAS Number

887581-67-1

Product Name

1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine

IUPAC Name

tert-butyl 4-[(4-bromoanilino)methyl]piperidine-1-carboxylate

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-6-4-14(18)5-7-15/h4-7,13,19H,8-12H2,1-3H3

InChI Key

MBJVWGHIOQLTMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=C(C=C2)Br

1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine is an organic compound characterized by the presence of a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a 4-bromo-phenylamino side chain. Its molecular formula is C₁₆H₂₃BrN₂O₂, and it has a molecular weight of 355.27 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, making it significant in drug development and synthesis .

, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, allowing for the introduction of different functional groups.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amine functionality for further reactions.
  • Coupling Reactions: It can participate in coupling reactions to form more complex structures essential for pharmaceutical applications .

1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine exhibits potential biological activities due to its structural features. Compounds with similar piperidine structures have been studied for their effects on central nervous system disorders and as potential anti-cancer agents. The presence of the bromophenyl group may also contribute to its biological properties, possibly enhancing its affinity for certain biological targets .

The synthesis of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine typically involves the following steps:

  • Formation of Piperidone: Start with N-(tert-butoxycarbonyl)-4-piperidone.
  • Reaction with 4-Bromoaniline: The piperidone reacts with 4-bromoaniline in the presence of suitable catalysts or conditions to yield the desired product.
  • Purification: The final product is purified through crystallization or chromatography techniques to achieve a high degree of purity .

This compound serves various applications, primarily in the pharmaceutical industry:

  • Intermediate in Drug Synthesis: It is used as a building block in synthesizing more complex pharmaceutical agents.
  • Research Tool: Its unique structure makes it valuable in research settings for studying piperidine derivatives and their biological effects .

Interaction studies involving 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine focus on its binding affinity to various biological targets. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, which could influence their pharmacological profiles. Further research is necessary to elucidate these interactions fully .

Several compounds share structural similarities with 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine. Here are some notable examples:

Compound NameCAS NumberKey Features
1-Boc-4-(Cyanomethyl)piperidine256411-39-9Contains a cyanomethyl group instead of bromine
tert-butyl 4-(4-bromophenyl)aminopiperidine443998-65-0Similar piperidine structure without Boc group
1-Boc-3-(Aminoethyl)piperidine146093-46-1Different substitution pattern on the piperidine
tert-butyl 3-cyanopiperidine91419-53-3Contains a cyanide functional group

Uniqueness

1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine stands out due to its specific substitution pattern and the presence of the bromine atom, which may enhance its reactivity and biological activity compared to other similar compounds. The Boc protecting group also allows for versatile synthetic modifications, making it particularly useful in medicinal chemistry .

This detailed overview highlights the significance of 1-Boc-4-[(4-bromo-phenylamino)-methyl]-piperidine in pharmaceutical research and development, emphasizing its chemical properties, synthesis methods, and potential applications.

Core Piperidine Ring Conformational Analysis

The piperidine ring in 1-tert-Butoxycarbonyl-4-[(4-bromo-phenylamino)-methyl]-piperidine adopts a chair conformation as the thermodynamically favored arrangement [14] [15]. Conformational analysis of 4-substituted piperidines demonstrates that the relative conformer energies are almost identical to those of analogous cyclohexanes, with the chair form providing optimal stabilization through minimized 1,3-diaxial interactions [18].

The six-membered heterocycle exhibits characteristic bond lengths and angles consistent with sp3 hybridization at the ring carbons [38] [40]. The carbon-nitrogen bond lengths within the piperidine ring typically range from 1.36 to 1.46 Å, while carbon-carbon bond lengths fall between 1.51 and 1.54 Å [38] [40]. The ring adopts a total puckering amplitude Q of approximately 0.55 Å with Cremer parameters θ = 168-172° and φ = 170-175°, indicating minimal deviation from ideal chair geometry [40].

Structural ParameterValue RangeReference Standard
Carbon-Nitrogen Bond Length1.36-1.46 Åsp3 C-N bonds [38]
Carbon-Carbon Bond Length1.51-1.54 Åsp3 C-C bonds [40]
Puckering Amplitude (Q)~0.55 ÅChair conformation [40]
Cremer Parameter θ168-172°Ideal chair = 180° [40]
Cremer Parameter φ170-175°Chair reference [40]

The 4-position substituent in piperidine derivatives preferentially adopts an equatorial orientation to minimize steric interactions [14] [18]. For 4-substituted piperidines with polar substituents, the axial conformer can be stabilized by approximately 0.7-0.8 kcal/mol upon protonation due to electrostatic interactions between the substituent and the protonated nitrogen [18]. The conformational preference of the aminomethyl substituent at the 4-position demonstrates strong equatorial bias, consistent with established patterns for bulky substituents in cyclohexane systems [14] [15].

tert-Butoxycarbonyl Protection Group Spatial Orientation

The tert-butoxycarbonyl protecting group exhibits distinct conformational characteristics that significantly influence the overall molecular geometry [7] [10]. The urethane linkage between the nitrogen and the carbonyl carbon adopts both trans and cis conformations with nearly equal energies, contrasting with peptide bonds that strongly favor the trans arrangement [10].

Conformational energy computations indicate that the trans and cis conformations of the urethane amide bond have energy differences of less than 1 kcal/mol [10]. The tert-butyl group provides substantial steric bulk that influences the spatial orientation of neighboring functional groups through both inductive and steric effects [7] [31]. The carbonyl carbon in the tert-butoxycarbonyl group exhibits reduced electrophilicity due to electron donation from the tert-butyl group and resonance deactivation [31].

Conformational FeatureEnergy DifferenceStructural Implication
trans vs cis Urethane Bond<1 kcal/molRotational flexibility [10]
tert-Butyl Rotation Barrier3-4 kcal/molRestricted rotation [42]
Carbonyl Planarity Deviation2-5°Electronic effects [10]

The spatial arrangement of the tert-butoxycarbonyl group demonstrates temperature-dependent rotational dynamics [42] [44]. Variable-temperature nuclear magnetic resonance spectroscopy reveals that the half-life for rotation of the tert-butoxycarbonyl group is approximately 4 seconds at -78°C for piperidine derivatives, significantly faster than the corresponding pyrrolidine analogs [42] [44]. This rotational flexibility has important implications for the compound's conformational behavior and reactivity patterns [42].

The tert-butoxycarbonyl group occupies a pseudo-axial or pseudo-equatorial position relative to the piperidine ring, with the preferred orientation determined by minimization of steric interactions between the bulky tert-butyl moiety and other substituents [7] [10]. The carbonyl oxygen can participate in weak intramolecular interactions with proximate hydrogen atoms, contributing to conformational stabilization [10].

(4-Bromo-phenylamino)-methyl Substituent Electronic Effects

The para-bromoaniline moiety introduces significant electronic perturbations through both inductive and resonance mechanisms [16] [27]. The bromine substituent functions as an electron-withdrawing group through inductive effects while simultaneously exhibiting weak electron-donating character through resonance involving its lone pairs [19] [27].

Quantum chemical analysis of para-bromoaniline reveals a highest occupied molecular orbital energy of -5.6225 eV and a lowest unoccupied molecular orbital energy of -0.3919 eV, corresponding to a HOMO-LUMO gap of 5.2306 eV [27]. The electronic chemical potential is -3.0072 eV with an electronegativity of 3.0072 eV, indicating moderate electron-accepting character [27]. The global electrophilicity index of 0.8644 eV demonstrates the compound's propensity for electrophilic interactions [27].

Electronic Parameterpara-Bromoaniline ValueReference Comparison
HOMO Energy-5.6225 eVAniline: -5.4 eV [27]
LUMO Energy-0.3919 eVAniline: -0.2 eV [27]
HOMO-LUMO Gap5.2306 eVModerate reactivity [27]
Electronegativity3.0072 eVElectron-accepting [27]
Global Electrophilicity0.8644 eVModerate electrophile [27]

The bromine atom exhibits dual electronic character, functioning as an electron-withdrawing group through σ-inductive effects while providing electron density through π-resonance [19] [29]. This electronic ambivalence results in a net electron-withdrawing effect in para-bromoaniline, as evidenced by the reduced basicity compared to unsubstituted aniline [19]. The correct order of basic strength follows the pattern: para-nitroaniline < para-bromoaniline < para-toluidine, confirming the electron-withdrawing influence of the bromine substituent [19].

The aminomethyl linkage between the piperidine ring and the aromatic system provides conformational flexibility while maintaining electronic communication between the two π-systems [16]. The carbon-nitrogen bond length in the aminomethyl group typically measures 1.47-1.49 Å, consistent with sp3 hybridization and single-bond character [22] [23]. Nuclear magnetic resonance chemical shifts for the aminomethyl protons appear in the range of 2.5-2.8 parts per million, reflecting the electron-withdrawing influence of both the aromatic system and the piperidine nitrogen [22].

XLogP3

4.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

368.10994 g/mol

Monoisotopic Mass

368.10994 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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